[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized and characterized by 1H and 13C NMR, mass spectrometry, and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the related compound (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis
Photolysis (λirr = 300 nm) of the related compound (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the crystalline solid state resulted in the stereospecific formation of the syn-head-to-head photodimer (β-truxinic) .Physical and Chemical Properties Analysis
The related compound [3-(2,6-Difluorophenyl)bicyclo [1.1.1]pent-1-yl]methanol has a molecular formula of C12H12F2O and a monoisotopic mass of 210.085617 Da .Properties
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2O2S/c14-19(17,18)8-13-5-12(6-13,7-13)4-9-10(15)2-1-3-11(9)16/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVTLDZDPXOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CS(=O)(=O)Cl)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.